(R)-2-Amino-2-ethylhexanoic acid

Vue d'ensemble

Description

"(R)-2-Amino-2-ethylhexanoic acid" is a compound of interest due to its relevance in various scientific studies, including its role in asymmetric synthesis and the investigation of its teratogenic activity. It has been studied for its stereoselectivity in biological responses and its potential implications for environmental safety and chemical synthesis processes (Hauck et al., 1990).

Synthesis Analysis

The asymmetric synthesis of "(R)-2-Amino-2-ethylhexanoic acid" and its isomers has been explored through various chemical processes. For instance, enantiomers of this compound have been prepared using asymmetric synthesis with chiral auxiliaries, highlighting the importance of stereochemistry in its production and biological effects (Hauck et al., 1990).

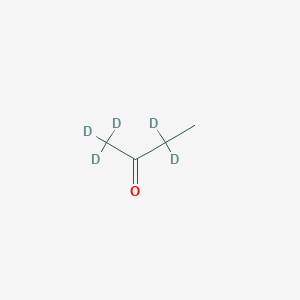

Molecular Structure Analysis

The molecular structure of "(R)-2-Amino-2-ethylhexanoic acid" plays a crucial role in its chemical behavior and interactions. Studies focusing on related compounds underscore the significance of hydrophobic, flexible structural elements in chemical synthesis, modified peptides, and the polyamide synthetic fibers industry (Markowska et al., 2021).

Chemical Reactions and Properties

Research on "(R)-2-Amino-2-ethylhexanoic acid" and similar compounds has delved into their chemical reactions and properties, such as the synthesis of 1,2,4,5-tetrasubstituted imidazoles using 2-ethylhexanoic acid as a reusable organocatalyst, highlighting its catalytic activity and environmental benefits (Hekmatshoar et al., 2015).

Applications De Recherche Scientifique

In chemistry, Iron(III) 2-ethylhexanoate serves as a novel, mild catalyst for stereoselective Diels-Alder reactions, useful for producing specific organic compounds (Gorman & Tomlinson, 1998).

In pharmacology and toxicology, the (R)-enantiomer of sodium 2-ethylhexanoate has been studied for its teratogenic effects, showing more potency in causing malformations than its (S)-enantiomer (Collins et al., 1992).

6-Aminohexanoic acid, closely related to (R)-2-Amino-2-ethylhexanoic acid, is significant in chemical synthesis, polyamide synthetic fibers, and biologically active structures. It's utilized in antifibrinolytic drugs and peptide modification (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

2-Ethylhexanoic acid acts as a reusable, eco-friendly catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, offering high yields and short reaction times (Hekmatshoar et al., 2015).

In microbiology, the stereospecific inhibition of bacterial glutamic acid decarboxylase by analogues of this compound has been rationalized, contributing to the understanding of enzymatic inhibition (Jung, Metcalf, Lippert, & Casara, 1978).

In immunology, 2-EHA (2-ethylhexanoic acid) inhibits the activation of human polymorphonuclear leukocytes, suggesting potential immunosuppressive effects (Pennanen, Heiskanen, Savolainen, & Komulainen, 2000).

In biochemistry, phenylalanine antagonism in certain bacteria is influenced by compounds structurally similar to (R)-2-Amino-2-ethylhexanoic acid (Smith, Skinner, & Shive, 1961).

The compound's stereoselectivity in inducing peroxisome proliferation has been observed, with different enantiomers showing varying levels of potency (Macherey, Grégoire, Tainturier, & Lhuguenot, 1992).

Environmental studies have investigated the biodegradation of di-ester plasticizers, producing toxic metabolites. Compounds like adipic acid and 2-ethylhexanol, structurally related to (R)-2-Amino-2-ethylhexanoic acid, inhibit microbial growth (Nalli, Cooper, & Nicell, 2006).

In materials science, metal 2-ethylhexanoates serve as precursors and catalysts, finding applications in ring opening polymerizations and as driers in the painting industry (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

Safety And Hazards

This would involve studying any potential hazards associated with the compound, such as its toxicity, flammability, or reactivity. Safety precautions for handling and storing the compound would also be included.

Orientations Futures

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into the compound’s properties or mechanism of action.

I hope this general outline is helpful. If you have a specific compound or topic in mind, please provide more details and I’ll do my best to provide a more specific analysis.

Propriétés

IUPAC Name |

(2R)-2-amino-2-ethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-5-6-8(9,4-2)7(10)11/h3-6,9H2,1-2H3,(H,10,11)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDXVGQYPUXXER-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@](CC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30921496 | |

| Record name | 2-Ethylnorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-2-ethylhexanoic acid | |

CAS RN |

114781-14-5 | |

| Record name | 2-Ethylnorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine](/img/structure/B46107.png)

![7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B46119.png)